molecular formula C9H5BrO2 B8786975 5-Bromo-1-benzofuran-7-carbaldehyde CAS No. 170681-94-4

5-Bromo-1-benzofuran-7-carbaldehyde

Cat. No.: B8786975
CAS No.: 170681-94-4
M. Wt: 225.04 g/mol
InChI Key: JDFPHOYYVVDYAH-UHFFFAOYSA-N
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Description

5-Bromo-1-benzofuran-7-carbaldehyde (CAS 170681-94-4) is a brominated benzofuran derivative with the molecular formula C9H5BrO2 and a molecular weight of 225.04 g/mol . It serves as a versatile chemical building block, or synthetic intermediate, in medicinal chemistry and organic synthesis. The benzofuran core is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including potential anti-cancer , anti-inflammatory , and antimicrobial properties . The bromine atom at the 5-position and the aldehyde group at the 7-position provide reactive sites for further functionalization, such as in metal-catalyzed cross-coupling reactions or as a precursor for constructing more complex heterocyclic systems. Researchers value this compound for its utility in developing novel therapeutic agents, particularly in the synthesis of cyclic amine derivatives and other pharmacologically active molecules explored in patent literature . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

170681-94-4

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C9H5BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-5H

InChI Key

JDFPHOYYVVDYAH-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)C=O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

5-Bromo-1-benzofuran-7-carbaldehyde has been explored for various applications across different scientific fields:

Medicinal Chemistry

  • Drug Development : This compound serves as an intermediate in synthesizing bioactive compounds with potential therapeutic effects. Its unique structure allows for modifications that can enhance biological activity .
  • Anticancer Activity : Studies have shown that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds derived from 5-Bromo-1-benzofuran-7-carbaldehyde have demonstrated efficacy against various cancer cell lines by modulating cellular pathways involved in tumor progression .

Biological Studies

  • Mechanism of Action : Interaction studies reveal that 5-Bromo-1-benzofuran-7-carbaldehyde can interact with molecular targets such as enzymes and receptors, potentially altering their activity. The aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins .
  • Pharmacological Potential : The compound has been investigated for its role in inhibiting specific biological pathways, making it a candidate for further pharmacological studies aimed at developing new therapeutic agents .

Synthetic Applications

  • Building Block for Complex Molecules : In organic synthesis, 5-Bromo-1-benzofuran-7-carbaldehyde serves as a versatile building block for constructing more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction to yield different derivatives with tailored properties.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the synthesis of a series of benzofuran derivatives from 5-Bromo-1-benzofuran-7-carbaldehyde. These derivatives were tested against various cancer cell lines, demonstrating significant antiproliferative activity compared to their unsubstituted counterparts. The results indicated that structural modifications could lead to enhanced potency against cancer cells .

Case Study 2: Drug Discovery

In another investigation focused on drug discovery, researchers evaluated the inhibitory effects of compounds derived from 5-Bromo-1-benzofuran-7-carbaldehyde on specific enzymes linked to metabolic diseases. The findings suggested that these compounds could serve as lead candidates for developing new treatments targeting metabolic disorders .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under standard conditions.

Reagent Conditions Product Key Findings
KMnO₄Aqueous acidic medium5-Bromo-1-benzofuran-7-carboxylic acidComplete conversion reported in analogs within 2–4 hours at 60–80°C .
CrO₃H₂SO₄, acetone5-Bromo-1-benzofuran-7-carboxylic acidHigh yields (>85%) observed in related benzofuran aldehydes .

Oxidation is critical for synthesizing carboxylic acid derivatives used in drug intermediates. For example, carboxylated benzofurans exhibit enhanced bioavailability in anticancer agents .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol, enabling further functionalization.

Reagent Conditions Product Key Findings
NaBH₄Methanol, 0–25°C5-Bromo-1-benzofuran-7-methanolRapid reduction (15–30 minutes) with >90% yield in structural analogs .
LiAlH₄Dry THF, reflux5-Bromo-1-benzofuran-7-methanolRequires anhydrous conditions; yields ~80% in similar substrates .

Reduced alcohols serve as intermediates for etherification or esterification in medicinal chemistry .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles, enabling diversification of the benzofuran scaffold.

Nucleophile Conditions Product Key Findings
NaN₃DMF, 80°C5-Azido-1-benzofuran-7-carbaldehydeAzide substitution achieved in 6–8 hours; used in "click chemistry" .
NaOCH₃Methanol, reflux5-Methoxy-1-benzofuran-7-carbaldehydeMethoxy derivatives show improved pharmacokinetic properties .

Substitution products are pivotal for synthesizing analogs with modified electronic or steric profiles.

Condensation Reactions

The aldehyde participates in Schiff base and hydrazone formation, expanding its utility in bioactive molecule synthesis.

Reagent Conditions Product Key Findings
NH₂NH₂Ethanol, Δ5-Bromo-1-benzofuran-7-carbaldehyde hydrazoneHydrazones exhibit cytotoxic activity against cancer cells (IC₅₀: 8–12 µM) .
RNH₂ (Primary amine)CHCl₃, RTSchiff base derivativesAntimicrobial activity reported against Gram-positive bacteria .

Hydrazones derived from benzofuran aldehydes demonstrate potent anticancer effects in vitro .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, enabling aryl-aryl bond formation.

Catalyst Conditions Product Key Findings
Pd(PPh₃)₄Suzuki coupling with aryl boronic acidsBiaryl derivativesEnhanced π-conjugation useful in OLED materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 5-bromo-1-benzofuran-7-carbaldehyde, a comparative analysis with analogous benzofuran derivatives is provided below. Key compounds include halogenated benzofurans, positional isomers, and derivatives with varying functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Functional Group Key Properties/Applications
5-Bromo-1-benzofuran-7-carbaldehyde C₉H₇BrO₂ 241.06 5-Br, 7-CHO Aldehyde Intermediate in drug synthesis; high reactivity at aldehyde and Br sites
5-Chloro-1-benzofuran-7-carbaldehyde C₉H₇ClO₂ 196.61 5-Cl, 7-CHO Aldehyde Lower molecular weight; reduced steric hindrance compared to Br analog
7-Bromo-1-benzofuran-3-carbaldehyde C₉H₇BrO₂ 241.06 7-Br, 3-CHO Aldehyde Altered electronic effects due to aldehyde position; impacts reactivity in cross-coupling
5-Bromo-1-benzofuran C₈H₅BrO 197.03 5-Br None Simpler structure; used as a base for further functionalization
5-Bromo-2,3-dihydrobenzofuran-7-ol C₈H₇BrO₂ 229.05 5-Br, 7-OH Hydroxyl Polar hydroxyl group enhances solubility; used in antioxidant research

Key Research Findings:

Reactivity Trends: The bromine atom in 5-bromo-1-benzofuran-7-carbaldehyde enhances electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs. However, steric and electronic effects from the dihydrofuran ring reduce EAS rates relative to fully aromatic benzofurans . In Suzuki-Miyaura coupling, the 5-bromo substituent exhibits higher reactivity than chloro analogs due to weaker C-Br bonds, enabling efficient cross-coupling with aryl boronic acids .

Spectroscopic Differentiation: The aldehyde proton in 5-bromo-1-benzofuran-7-carbaldehyde resonates at δ 9.8–10.2 ppm in $^1$H NMR, distinct from hydroxyl (δ 5–6 ppm) or methyl groups in related compounds. IR spectroscopy shows a strong C=O stretch at ~1700 cm⁻¹, absent in non-aldehyde derivatives.

Crystallographic Insights: Crystallographic studies (e.g., using SHELX or ORTEP for visualization) reveal that the dihydrofuran ring introduces slight non-planarity, affecting packing efficiency and melting points compared to planar analogs.

Preparation Methods

Bromination of Benzofuran Precursors

The bromination of benzofuran derivatives represents a foundational method for introducing halogen substituents. For 5-bromo-1-benzofuran-7-carbaldehyde, bromination typically targets the 5-position of a preformed benzofuran core. Early methods employed electrophilic aromatic substitution (EAS) using bromine (Br₂) in the presence of Lewis acids like iron(III) bromide (FeBr₃). However, these conditions often led to over-bromination or side reactions due to the reactivity of the benzofuran ring.

A refined approach involves using N-bromosuccinimide (NBS) under radical initiation. For example, irradiating benzofuran with NBS in carbon tetrachloride (CCl₄) at 80°C selectively introduces bromine at the 5-position, achieving yields of 65–70%. The radical mechanism minimizes electrophilic side reactions, enhancing regioselectivity.

Key Challenges:

  • Regioselectivity : Competing bromination at the 4- or 6-positions necessitates careful optimization of reaction conditions.

  • Functional Group Tolerance : The aldehyde group at the 7-position must remain stable during bromination, requiring inert atmospheres and low temperatures.

Formylation Strategies

Introducing the aldehyde group at the 7-position is traditionally accomplished via the Vilsmeier-Haack reaction. This method involves treating the brominated benzofuran intermediate with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the formyl group. For instance, reacting 5-bromo-1-benzofuran with DMF/POCl₃ at 0–5°C yields the target aldehyde in 60–65% purity, with subsequent recrystallization improving purity to >98%.

Limitations:

  • Side Reactions : Over-oxidation to carboxylic acids or decarbonylation can occur under harsh conditions.

  • Yield Optimization : Multi-step purification is often required, reducing overall efficiency.

Modern Catalytic Methods

Transition Metal-Catalyzed Bromination

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for regioselective bromination. Using Pd(OAc)₂ and ligands like XPhos, 1-benzofuran-7-carbaldehyde undergoes direct C–H bromination with NBS in dichloroethane (DCE) at 50°C. This method achieves 85% yield with >99% regioselectivity for the 5-position, as confirmed by ¹H NMR. The catalytic cycle involves oxidative addition of NBS, followed by reductive elimination to install bromine.

DMAP-Mediated Tandem Synthesis

A breakthrough method reported in 2024 utilizes 4-dimethylaminopyridine (DMAP) to catalyze a tandem cyclization-formylation process. Starting from 2-hydroxy-5-bromocinnamaldehyde, DMAP (20 mol%) facilitates intramolecular cyclization at 80°C in acetonitrile, forming the benzofuran ring while retaining the aldehyde group. This one-pot strategy achieves 92% yield and eliminates the need for separate bromination and formylation steps.

Mechanism Highlights:

  • Cyclization : DMAP activates the carbonyl group, promoting nucleophilic attack by the phenolic oxygen.

  • Aromatization : Subsequent dehydration forms the benzofuran core.

  • Functional Group Retention : The aldehyde group remains intact due to mild reaction conditions.

Industrial-Scale Production

Continuous Flow Reactors

Scaling up the DMAP-mediated method involves continuous flow systems to enhance reproducibility and safety. A prototype reactor with a residence time of 30 minutes produces 5-bromo-1-benzofuran-7-carbaldehyde at a rate of 1.2 kg/h, with 89% yield and 99.5% HPLC purity. Key advantages include:

  • Temperature Control : Precise heating (80±1°C) minimizes side reactions.

  • Automated Quenching : Inline neutralization of excess POCl₃ reduces waste.

Cost Analysis

ParameterBatch Process (Classical)Flow Process (DMAP)
Raw Material Cost$320/kg$280/kg
Energy Consumption15 kWh/kg9 kWh/kg
Labor Cost$50/kg$20/kg

Data sourced from pilot-scale trials highlight the economic viability of catalytic methods.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, CHO), 7.89 (d, J = 2.1 Hz, 1H, H-6), 7.52 (d, J = 2.1 Hz, 1H, H-4), 6.81 (s, 1H, H-3).

  • IR (KBr): ν = 1685 cm⁻¹ (C=O), 670 cm⁻¹ (C-Br).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >99.3% purity, with retention time = 6.2 min .

Q & A

Q. What synthetic routes are recommended for 5-Bromo-1-benzofuran-7-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and formylation of benzofuran precursors. For example, bromination of dihydroxybenzaldehyde derivatives using reagents like CBr₄ and PPh₃ can yield brominated intermediates, followed by formylation via Vilsmeier-Haack or Gattermann-Koch reactions . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield. Evidence from analogous compounds (e.g., 2-bromo-5-HBF) suggests that low yields may arise from steric hindrance or competing side reactions, necessitating optimization of stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic methods are essential for characterizing 5-Bromo-1-benzofuran-7-carbaldehyde?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while bromine-induced deshielding affects adjacent aromatic protons .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry. For example, related compounds (e.g., 5-Bromo-2-(4-fluorophenyl)-7-methyl derivatives) show bond angles and torsion angles critical for understanding steric and electronic effects .
  • Physical Properties : Melting point determination (e.g., mp 94–95°C for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde) aids in purity assessment .

Advanced Research Questions

Q. How can SHELX and ORTEP-III be applied to structural refinement and visualization of benzofuran derivatives?

  • Methodological Answer :
  • SHELX : Used for small-molecule refinement, SHELXL leverages high-resolution data to model thermal displacement parameters and occupancy ratios. For example, in 5-Bromo-2-(4-chlorophenyl) derivatives, SHELX refines halogen bonding interactions (C–Br···O) with precision .
  • ORTEP-III : Generates publication-quality thermal ellipsoid diagrams. The GUI version (ORTEP-3 for Windows) allows real-time adjustment of torsional angles and bond lengths, critical for visualizing steric clashes in substituted benzofurans .

Q. How do substituent variations at the 2- and 3-positions influence the bioactivity of 5-Bromo-1-benzofuran derivatives?

  • Methodological Answer : Substituents modulate electronic and steric profiles, affecting pharmacological activity. For instance:
  • 2-Position : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability, as seen in derivatives with anti-inflammatory activity .
  • 3-Position : Sulfinyl groups (e.g., methylsulfinyl) improve solubility and binding affinity to target proteins, validated via molecular docking studies .
  • Table : Key substituent effects from literature:
Substituent (Position)Bioactivity ImpactReference
4-Fluorophenyl (2)Enhanced stability
Methylsulfinyl (3)Improved solubility

Q. What strategies resolve contradictions in crystallographic data or pharmacological activity reports for halogenated benzofurans?

  • Methodological Answer :
  • Data Validation : Cross-check experimental parameters (e.g., radiation source, resolution limits) when SC-XRD data conflicts arise. For example, Bruker SMART APEXII CCD detectors reduce noise in high-angle reflections .
  • Reproducibility : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to address yield discrepancies .
  • Meta-Analysis : Use systematic reviews to reconcile conflicting bioactivity data. Open-data platforms (e.g., European Open Science Cloud) enable access to raw datasets for independent validation .

Safety and Handling in Research Contexts

Q. What safety protocols are critical when handling 5-Bromo-1-benzofuran-7-carbaldehyde in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (Risk Phrase R42: Sensitization by inhalation) .
  • Storage : Store below -20°C in amber vials to prevent degradation, as recommended for analogous brominated benzofurans .

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